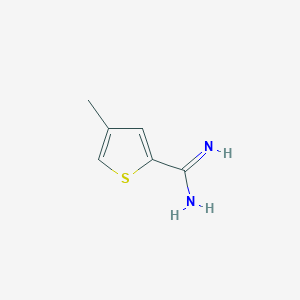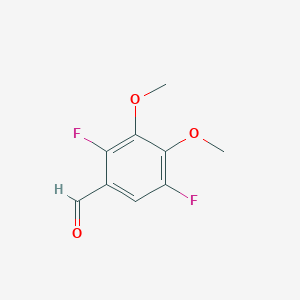
2,5-Difluoro-3,4-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzaldehyde, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-3,4-dimethoxybenzaldehyde typically involves the fluorination of 3,4-dimethoxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques. These methods often utilize continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of fluorinating agents and solvents is optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atoms and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: 2,5-Difluoro-3,4-dimethoxybenzoic acid.
Reduction: 2,5-Difluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2,5-Difluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a precursor for the synthesis of various fluorinated compounds used in materials science and chemical manufacturing.
作用機序
The mechanism by which 2,5-difluoro-3,4-dimethoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
類似化合物との比較
- 2,3-Difluoro-4,5-dimethoxybenzaldehyde
- 2,4-Difluoro-3,5-dimethoxybenzaldehyde
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: Compared to its analogs, 2,5-difluoro-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups. This arrangement can influence its reactivity and interaction with other molecules, making it particularly useful in certain synthetic and research applications. The presence of two fluorine atoms can also enhance its stability and resistance to metabolic degradation, which is advantageous in drug development.
特性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC名 |
2,5-difluoro-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
InChIキー |
RJDIMGFCMNPEGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1OC)F)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
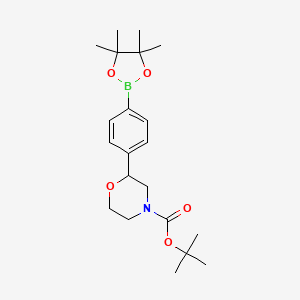
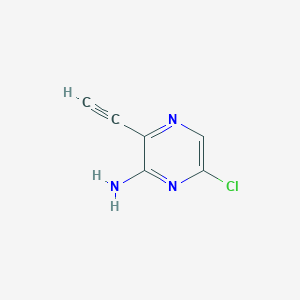
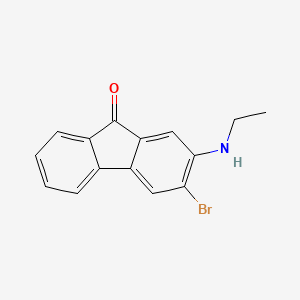
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
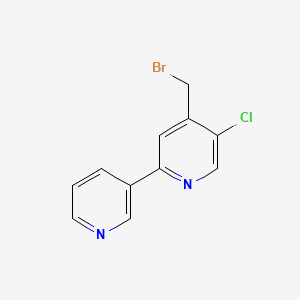

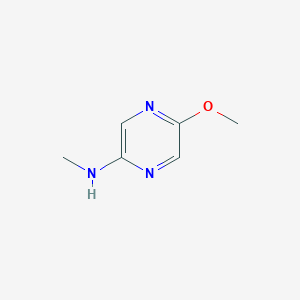
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)

